N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide
Description
N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO3/c1-12(2)17-9-13(7-8-23-17)10-18(22)20-16(11-21)14-3-5-15(19)6-4-14/h3-6,12-13,16-17,21H,7-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAAYLCMVXRSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CC(=O)NC(CO)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl and 2-hydroxyethyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Intermediate Compounds: The intermediate compounds are then subjected to further reactions, including esterification and amidation, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Material Handling: Efficient handling and purification of raw materials.
Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)ethanamine
- N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)propionamide
Uniqueness
N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-propan-2-yloxan-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a hydroxyethyl and oxan-4-yl moiety makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
